

# Structure-activity relationship of 3-Amino-4-(phenylamino)benzonitrile derivatives

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Compound of Interest		
Compound Name:	3-Amino-4-	
	(phenylamino)benzonitrile	
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A comparative guide to the structure-activity relationship of **3-amino-4-** (phenylamino)benzonitrile derivatives and their bioisosteric analogs as kinase inhibitors is presented below for researchers, scientists, and drug development professionals.

Disclaimer: While the core request is for **3-Amino-4-(phenylamino)benzonitrile** derivatives, comprehensive structure-activity relationship (SAR) studies on this specific scaffold are not readily available in published literature. Therefore, this guide focuses on closely related bioisosteric analogs, such as 4-(phenylamino)pyrimidine-5-carbonitriles and 4-anilino-3-quinolinecarbonitriles, which share a similar pharmacophore and are extensively studied as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). The principles of SAR derived from these analogs are expected to be highly relevant to the requested compound class.

## Structure-Activity Relationship (SAR) Analysis

The 4-anilino-pyrimidine/quinoline-carbonitrile scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. The core structure generally binds to the hinge region of the kinase ATP-binding pocket, while the phenylamino group extends into the pocket, and various substituents can be modified to enhance potency and selectivity.

Key SAR observations from studies on related analogs are as follows:



- The Phenylamino Group: Substitutions on the 3- and 4-positions of the phenyl ring are crucial for activity. Small, electron-withdrawing groups like chloro, bromo, or ethynyl at the 3-position often enhance inhibitory activity against EGFR.
- The Heterocyclic Core: The pyrimidine or quinoline core acts as a scaffold. Substitutions at
  positions that do not interfere with hinge binding can be used to modulate physicochemical
  properties like solubility. For instance, methoxy groups at the 6- and 7-positions of a
  quinoline ring are often found in potent inhibitors.
- The Carbonitrile Group: The cyano group is a key feature, often involved in hydrogen bonding interactions within the ATP-binding site.

# **Quantitative Data Comparison**

The following table summarizes the in vitro activity of representative 4-(phenylamino)pyrimidine-5-carbonitrile and 4-anilinoquinazoline derivatives against EGFR and various cancer cell lines.



Compoun d ID	Core Scaffold	Phenylam ino Substitue nt	Target	IC50 (nM)	Cell Line	IC50 (μM)
10b[1]	Pyrimidine- 5- carbonitrile	3-chloro-4- fluoro	EGFR	8.29	HepG2	3.56
A549	5.85	_				_
MCF-7	7.68					
Erlotinib[1]	Quinazolin e	3-ethynyl	EGFR	2.83	HepG2	0.87
A549	1.12					_
MCF-7	5.27	_				
5e[2]	Quinazolin e	3-chloro	EGFR-TK	-	HepG2	3.11
A549	0.82					

# Experimental Protocols In Vitro EGFR Tyrosine Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.

### Methodology:

- Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[3]
- Compound Incubation: The test compounds are serially diluted in DMSO and pre-incubated with the EGFR enzyme in a 384-well plate for a defined period (e.g., 30 minutes at 27°C) to



allow for binding.[3]

- Initiation of Reaction: The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.[3]
- Detection: After incubation (e.g., 60 minutes), the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
  - Radiometric Assay: Using [γ-<sup>32</sup>P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
  - Homogeneous Time-Resolved Fluorescence (HTRF): Using a europium cryptate-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled substrate.[4]
  - Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., using Kinase-Glo® assay).
- Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

## **MTT Cell Viability Assay**

This colorimetric assay is used to assess the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

### Methodology:

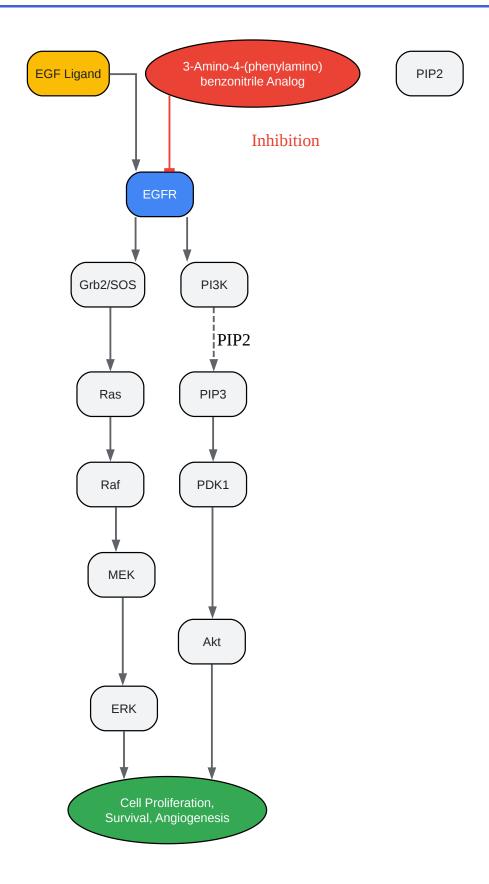
- Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serum-containing medium) and incubated for a specified duration (e.g., 72 hours).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[5][6][7]



- Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5] A solubilizing agent, such as DMSO or an SDS-HCI solution, is added to dissolve the formazan crystals.[7][8]
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[5][6]
- Data Analysis: The absorbance of the treated wells is compared to that of untreated (vehicle control) wells to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.

# Visualizations Signaling Pathway



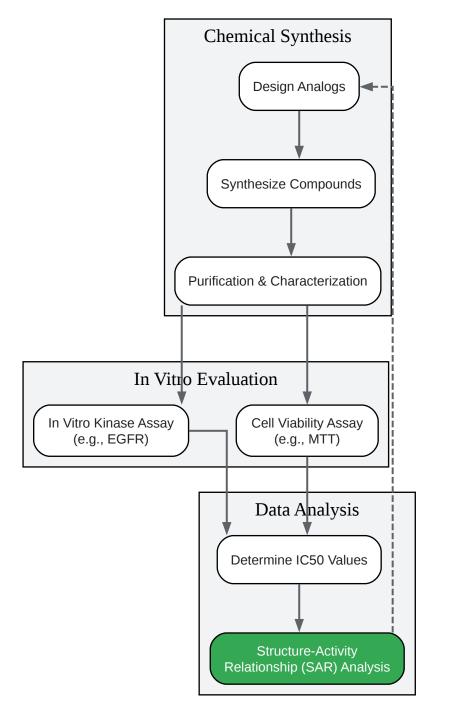


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Caption: Simplified EGFR signaling pathway and the point of inhibition.



## **Experimental Workflow**



Iterative Design

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Caption: General experimental workflow for SAR studies.



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